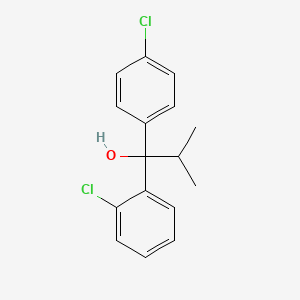
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) is an organotin compound that features a butadiene backbone with two trimethylstannane groups attached at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) typically involves the reaction of buta-1,3-diene with trimethylstannane under specific conditions. One common method involves the use of a platinum catalyst to facilitate the addition of trimethylstannane to the butadiene backbone . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane groups to their corresponding hydrides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used to replace the trimethylstannane groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized butadiene derivatives.
Applications De Recherche Scientifique
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moiety. The trimethylstannane groups can coordinate with various metal centers, facilitating catalytic reactions. Additionally, the butadiene backbone can participate in cycloaddition reactions, forming complex cyclic structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
2,3-Dimethylbuta-1,3-diene: A substituted butadiene with methyl groups at the 2 and 3 positions.
(Buta-1,3-diene-2,3-diyl)bis(trimethylsilyl): Similar to the target compound but with trimethylsilyl groups instead of trimethylstannane.
Uniqueness
The trimethylstannane groups enhance the compound’s ability to participate in various catalytic and synthetic processes, making it a valuable reagent in both academic and industrial research .
Propriétés
Numéro CAS |
91312-27-5 |
|---|---|
Formule moléculaire |
C10H22Sn2 |
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
trimethyl(3-trimethylstannylbuta-1,3-dien-2-yl)stannane |
InChI |
InChI=1S/C4H4.6CH3.2Sn/c1-3-4-2;;;;;;;;/h1-2H2;6*1H3;; |
Clé InChI |
XARXNRBKDLHCGG-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(=C)C(=C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)

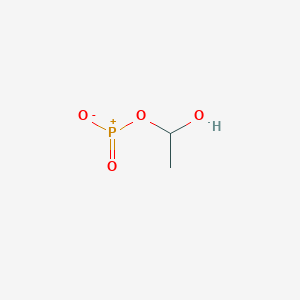
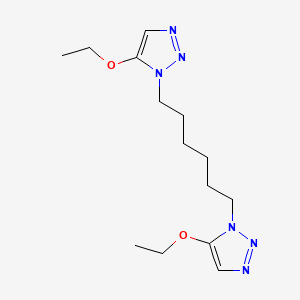
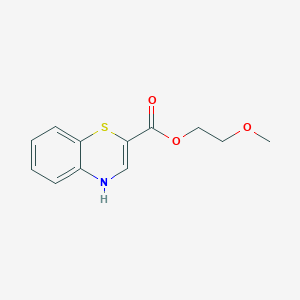
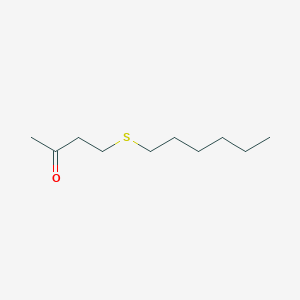


![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
